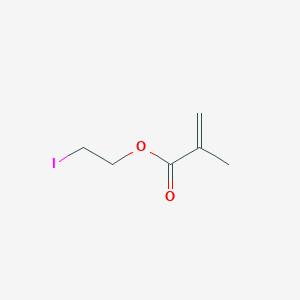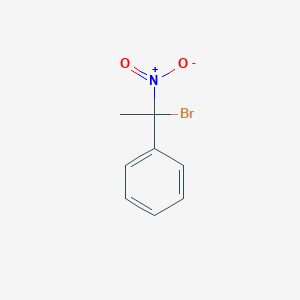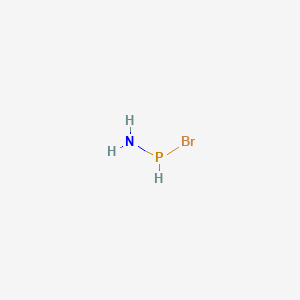
Phenyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl nitrite is an organic compound with the molecular formula C₆H₅NO₂ It is an ester of nitrous acid and phenol, characterized by the presence of a nitrite group (−ONO) attached to a phenyl ring
Méthodes De Préparation
Phenyl nitrite can be synthesized through the reaction of phenol with nitrous acid. The reaction typically involves the use of sodium nitrite and a mineral acid such as hydrochloric acid. The process can be summarized as follows:
- Synthetic Route:
- Phenol is dissolved in an aqueous solution.
- Sodium nitrite is added to the solution.
- A mineral acid (e.g., hydrochloric acid) is slowly added to the mixture, generating nitrous acid in situ.
- The reaction proceeds at a controlled temperature to form this compound.
- Industrial Production:
- Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Phenyl nitrite undergoes various chemical reactions, including:
- Oxidation:
- This compound can be oxidized to form nitrobenzene. This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction:
- Reduction of this compound can yield aniline (phenylamine). Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides such as lithium aluminum hydride.
- Substitution:
- This compound can participate in electrophilic substitution reactions. For example, it can react with halogens to form halogenated nitrites.
Applications De Recherche Scientifique
Phenyl nitrite has several applications in scientific research:
- Chemistry:
- It is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and as a precursor for other nitrogen-containing compounds.
- Biology:
- This compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.
- Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, particularly in the treatment of cardiovascular diseases.
- Industry:
- In the industrial sector, this compound is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of phenyl nitrite involves its ability to release nitric oxide (NO), a potent signaling molecule. Nitric oxide can interact with various molecular targets, including enzymes and receptors, to modulate physiological processes. The release of nitric oxide from this compound can lead to vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission.
Comparaison Avec Des Composés Similaires
Phenyl nitrite can be compared with other nitrite esters and nitro compounds:
- Alkyl Nitrites:
- Alkyl nitrites, such as amyl nitrite and butyl nitrite, are similar in structure but differ in the alkyl group attached to the nitrite. These compounds are also known for their vasodilatory effects and are used medically and recreationally.
- Nitro Compounds:
- Nitro compounds, such as nitrobenzene, contain a nitro group (−NO₂) instead of a nitrite group (−ONO). While both types of compounds are used in organic synthesis, nitro compounds are generally more stable and less reactive than nitrite esters.
- Phenylamine (Aniline):
- Phenylamine, also known as aniline, is a primary amine derived from this compound through reduction. It is a key intermediate in the production of dyes, pharmaceuticals, and polymers.
Propriétés
IUPAC Name |
phenyl nitrite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7-9-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIXSIBTBYVJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517410 |
Source


|
| Record name | Phenyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34207-39-1 |
Source


|
| Record name | Phenyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

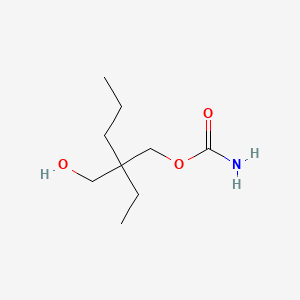
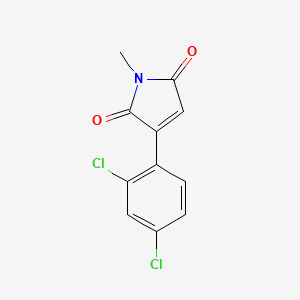
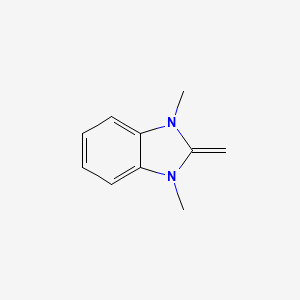
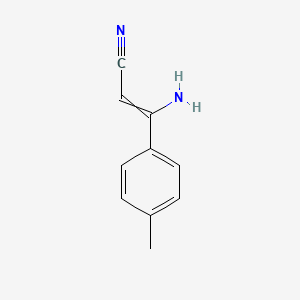
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
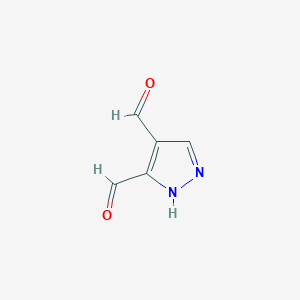
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
